molecular formula C24H22N6NaO5S B606686 C.I. Direct Black 17 CAS No. 2945-96-2

C.I. Direct Black 17

Cat. No.: B606686
CAS No.: 2945-96-2
M. Wt: 529.5 g/mol
InChI Key: AFPWARVIYUUDIM-UHFFFAOYSA-N
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Description

C.I. Direct Black 17 is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textile, paper, and leather, due to its excellent color fastness and high affinity towards cellulose fibers. The compound is known for its deep black color and is often used for dyeing cotton and other cellulosic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Direct Black 17 involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. For instance, one method involves the diazotization of 2.70 grams of this compound (0.005 moles) with 0.52 grams of sodium nitrite in 10 grams of deionized water. The mixture is stirred and cooled to below 5°C using an ice bath .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale diazotization and coupling reactions. The process is carried out in a controlled environment to ensure the consistency and quality of the dye. The dye is then purified and dried before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: C.I. Direct Black 17 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonic acids.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the original dye.

    Reduction Products: Aromatic amines and other reduced compounds.

    Substitution Products: Modified dyes with different functional groups.

Scientific Research Applications

C.I. Direct Black 17 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed as a biological stain for visualizing cellular structures.

    Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

    Industry: Widely used in the textile, paper, and leather industries for dyeing purposes

Mechanism of Action

C.I. Direct Black 17 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. These dyes share similar properties, including their affinity for cellulose fibers and their application methods. this compound is unique in its deep black color and excellent color fastness, making it particularly suitable for applications requiring intense black shades .

Comparison with Similar Compounds

  • C.I. Direct Blue 1
  • C.I. Direct Orange 25
  • C.I. Direct Red 28
  • C.I. Direct Yellow 44

C.I. Direct Black 17 stands out due to its specific color properties and its widespread use in various industrial applications.

Properties

CAS No.

2945-96-2

Molecular Formula

C24H22N6NaO5S

Molecular Weight

529.5 g/mol

IUPAC Name

sodium;6-amino-3-[[4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C24H22N6O5S.Na/c1-13-9-20(21(35-2)12-19(13)28-27-17-7-5-15(25)6-8-17)29-30-23-22(36(32,33)34)10-14-3-4-16(26)11-18(14)24(23)31;/h3-12,31H,25-26H2,1-2H3,(H,32,33,34);

InChI Key

AFPWARVIYUUDIM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Direct Black 17;  Azine Fast Black D;  CERN prima 17;  Diazol Black SD;  Telon Fast Black PE;  C.I. 27700;  C.I. Direct Black 17, monosodium salt; 

Origin of Product

United States

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